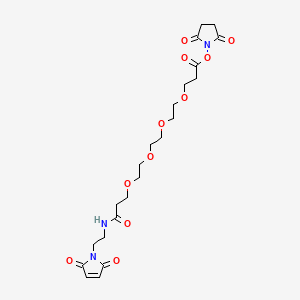
MAL-Tetra-EG-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAL-Tetra-EG-OSu, also known as Maleimide-Tetraethylene Glycol-N-Hydroxysuccinimide Ester, is a compound widely used in bioconjugation and drug delivery systems. It is a PEG linker that facilitates the conjugation of antibodies to drugs, forming antibody-drug conjugates (ADCs). This compound is particularly valued for its stability and efficiency in forming stable linkages between molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MAL-Tetra-EG-OSu typically involves the reaction of maleimide with tetraethylene glycol and N-hydroxysuccinimide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: MAL-Tetra-EG-OSu primarily undergoes nucleophilic substitution reactions. The maleimide group reacts with thiol groups on proteins or other molecules, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include thiol-containing compounds, such as cysteine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the maleimide group .
Major Products Formed: The major products formed from reactions involving this compound are thioether-linked conjugates. These products are highly stable and resistant to hydrolysis, making them suitable for various biomedical applications .
Wissenschaftliche Forschungsanwendungen
MAL-Tetra-EG-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a linker for the synthesis of complex molecules. Its ability to form stable thioether bonds makes it valuable in the construction of multi-functional compounds .
Biology: In biological research, this compound is used for the conjugation of proteins, peptides, and other biomolecules. This allows for the creation of bioconjugates that can be used in various assays and diagnostic applications .
Medicine: In medicine, this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the drug is specifically delivered to cancer cells, minimizing side effects and improving therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages between different molecules makes it valuable in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of MAL-Tetra-EG-OSu involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The resulting conjugates are stable and resistant to hydrolysis, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
MAL-Tetra-EG-OSu is often compared with other PEG linkers, such as Mal-PEG4-NHS ester. While both compounds serve similar functions in bioconjugation, this compound is unique in its ability to form highly stable thioether bonds. This makes it particularly valuable in applications where stability is crucial .
List of Similar Compounds:- Mal-PEG4-NHS ester
- Mal-PEG4-OPFP ester
- Mal-PEG4-SCM ester
Each of these compounds has its own unique properties and applications, but this compound stands out for its stability and efficiency in forming stable linkages .
Eigenschaften
Molekularformel |
C22H31N3O11 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H31N3O11/c26-17(23-7-8-24-18(27)1-2-19(24)28)5-9-32-11-13-34-15-16-35-14-12-33-10-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) |
InChI-Schlüssel |
WAMSCLNNOCBMON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


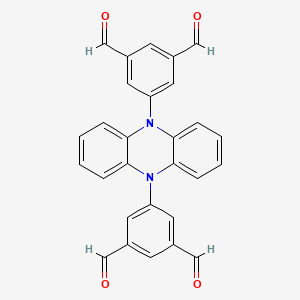


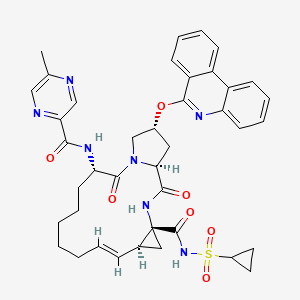

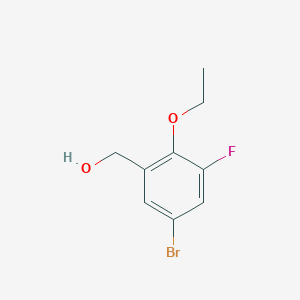
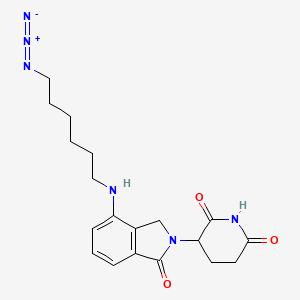
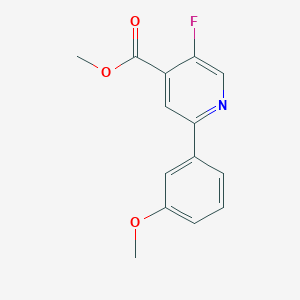

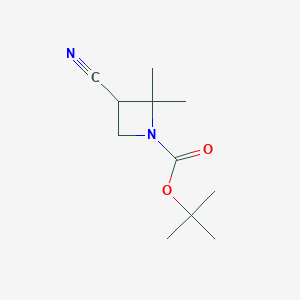

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)


